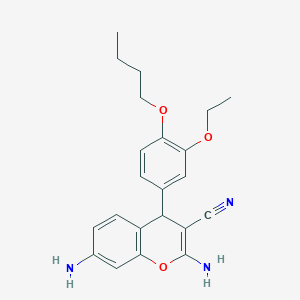![molecular formula C13H19NS3 B254507 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)
5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione is still not fully understood. However, studies have suggested that it may exert its biological activity through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
Studies have shown that 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione can modulate various biochemical and physiological processes in living organisms. For instance, it has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and suppress the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the main limitations is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione. One of the most promising areas is the development of new derivatives that can exhibit enhanced biological activity and solubility. Additionally, further studies are needed to elucidate the exact mechanism of action and to explore the potential applications of this compound in various fields, such as materials science and agriculture. Finally, the development of new synthetic methods that can improve the efficiency and yield of the synthesis process is also an important area of future research.
Synthesemethoden
The synthesis of 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione can be achieved through a multi-step process that involves the reaction of different chemicals. One of the most common methods involves the condensation of 2-methyl-3-buten-2-ol with thiourea in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions that include cyclization, oxidation, and reduction, leading to the formation of the final compound.
Wissenschaftliche Forschungsanwendungen
5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. In agriculture, it has been used as a plant growth regulator and pesticide. In materials science, it has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes and polymers.
Eigenschaften
Produktname |
5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione |
|---|---|
Molekularformel |
C13H19NS3 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
5,5,8-trimethyl-5a,6,7,8,9,9a-hexahydro-3H-isothiochromeno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C13H19NS3/c1-7-4-5-9-8(6-7)10-11(14-12(15)16-10)17-13(9,2)3/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
LCSMFNSLUAOMEL-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C1)C3=C(NC(=S)S3)SC2(C)C |
Kanonische SMILES |
CC1CCC2C(C1)C3=C(NC(=S)S3)SC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B254425.png)





![6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B254433.png)
![2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)
